molecular formula C6H6BrNO2 B1382244 6-Bromo-5-methoxypyridin-3-ol CAS No. 1256833-84-7

6-Bromo-5-methoxypyridin-3-ol

Cat. No. B1382244
CAS RN: 1256833-84-7
M. Wt: 204.02 g/mol
InChI Key: SHINRRCTAISWRD-UHFFFAOYSA-N
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Description

“6-Bromo-5-methoxypyridin-3-ol” is a chemical compound with the molecular formula C6H6BrNO2 . It is a pyridine derivative, which are important intermediates with many applications in the chemical industry .


Synthesis Analysis

The synthesis of pyridine derivatives like “6-Bromo-5-methoxypyridin-3-ol” can be achieved through various methods. One such method involves the use of whole cells of Burkholderia sp. MAK1, which has shown good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Molecular Structure Analysis

The molecular structure of “6-Bromo-5-methoxypyridin-3-ol” is represented by the InChI code 1S/C6H6BrNO2/c1-10-5-2-4 (9)3-8-6 (5)7/h2-3,9H,1H3 . This indicates the presence of bromine, methoxy, and hydroxyl functional groups on the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-5-methoxypyridin-3-ol” include a molecular weight of 204.02 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 33.1 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Approaches : The compound 6-Bromo-5-methoxypyridin-3-ol has been synthesized through various methods. For instance, an efficient synthesis of related compounds has been achieved, demonstrating the chemical versatility of these structures (Hirokawa, Horikawa, & Kato, 2000).
  • Directive Influence in Nitration Reactions : The compound demonstrates unique behavior in nitration reactions. It has been found that in the nitration of certain pyridine N-oxide derivatives, unique nitro derivatives are formed, highlighting its directive influence in these reactions (Hertog, Ammers, & Schukking, 2010).
  • Transformation to Bicyclic δ-Lactams : 6-Bromo-5-methoxypyridin-3-ol derivatives have been used in the synthesis of bicyclic δ-lactams, showing their potential in complex organic synthesis (Sośnicki, 2009).

Biological and Pharmacological Applications

  • Cytotoxic Activity Assessment : Derivatives of 6-Bromo-5-methoxypyridin-3-ol have been evaluated for their cytotoxic activities against various cancer cell lines. This research underlines the potential of these compounds in cancer therapy (Al‐Refai et al., 2019).
  • Antibacterial Agents : Bromido derivatives of 2-methoxypyridin-5-yl have shown significant activity against a series of cell lines, including resistant ovarian cancer cell lines. This indicates their potential as antibacterial agents (Gallati et al., 2020).

Structural and Physical Applications

  • Synthesis of Halohydrin Analogues : 6-Bromo-5-methoxypyridin-3-ol has been utilized in the synthesis of various halohydrin analogues, which have shown potential in antiviral and cytotoxic activities (Kumar et al., 1989).
  • Mutagenicity and Drug-Drug Interaction Studies : Studies on compounds containing 3-methoxy-2-aminopyridine, a related structure, have shown insights into reducing mutagenic potential and drug-drug interactions, relevant in drug development (Palmer et al., 2012).

Safety and Hazards

The safety and hazards associated with “6-Bromo-5-methoxypyridin-3-ol” are represented by the hazard statements H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “6-Bromo-5-methoxypyridin-3-ol” and similar pyridine derivatives involve their use in the synthesis of various bioactive molecules. Pyridine derivatives are in great demand as synthons for pharmaceutical products . Therefore, the development of efficient and selective methods for their synthesis is a promising area of research .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis , suggesting that they may interact with a variety of molecular targets.

Mode of Action

It’s known that similar compounds can undergo catalytic protodeboronation , a process that involves the removal of a boron group from the molecule. This reaction is often used in organic synthesis to modify the structure of the molecule and could potentially alter its interaction with its targets .

Biochemical Pathways

The compound’s potential to undergo protodeboronation suggests that it could be involved in various biochemical reactions, particularly those involving the modification of molecular structures .

Pharmacokinetics

Similar compounds are often used in organic synthesis , suggesting that they may have significant bioavailability and could be distributed throughout the body.

Result of Action

Given its potential to undergo protodeboronation , it’s likely that the compound could have significant effects on the structure and function of its molecular targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-5-methoxypyridin-3-ol. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other molecules that it could potentially interact with.

properties

IUPAC Name

6-bromo-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINRRCTAISWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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